molecular formula C3Cl5F3 B3392384 1,1,2,3,3-Pentachloro-1,2,3-trifluoropropane CAS No. 1652-74-0

1,1,2,3,3-Pentachloro-1,2,3-trifluoropropane

Cat. No. B3392384
CAS RN: 1652-74-0
M. Wt: 270.3 g/mol
InChI Key: DIVFMHLKEVWYPD-UHFFFAOYSA-N
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Description

1,1,2,3,3-Pentachloro-1,2,3-trifluoropropane is a chemical compound with the formula C3Cl5F3 . It has a molecular weight of 270.292 . The IUPAC Standard InChI for this compound is InChI=1S/C3Cl5F3/c4-2(5,6)1(9,10)3(7,8)11 .

Scientific Research Applications

Synthesis of Fluorinated Compounds

  • Fluorinated Propadiene Production : Research by Belter (1999) has shown that 1-Chloro-3,3-difluoropropadiene can be produced from 1,1,2,3,3-pentachloropropane, indicating its utility in synthesizing fluorinated compounds (Belter, 1999).

  • Manufacturing Fluorocarbons : A method described by Takubo et al. (1998) involves the use of 1,1,2,3,3-pentachloropropane for producing various fluorocarbons, highlighting its application in industrial manufacturing processes (Takubo, Aoyama, & Nakada, 1998).

Chemical Reactions and Structural Analysis

  • Conformational Study : Research by Kaleem et al. (1992) investigated the molecular structures and conformations of 1,1,2,3,3-pentachloropropene and related compounds, providing insights into their chemical behavior in various conditions (Kaleem, Lund, Schei, Meijere, Hagen, & Stoelevik, 1992).

Catalyst and Reagent Roles

  • Use in Catalysis : Tris(pentafluorophenyl)borane, a compound related to 1,1,2,3,3-Pentachloro-1,2,3-trifluoropropane, has been studied for its role as a catalyst in various chemical reactions, such as hydrometallation and alkylations, demonstrating the potential use of related fluorinated compounds in catalysis (Erker, 2005).

  • to 1,1,2,3,3-Pentachloro-1,2,3-trifluoropropane. This research highlights the versatility of such compounds in generating diverse reaction products under different conditions, which is relevant for the synthesis of specialized chemicals (Banks, Barlow, Haszeldine, & Morton, 1974).

Polymer and Material Science

  • Polymerization and Material Synthesis : Vinylpentafluorocyclopropane, a derivative of 1,1,2,3,3-Pentachloro-1,2,3-trifluoropropane, was used in a study by Yang (2003) to synthesize unsaturated fluoropolymers, indicating its application in advanced material science and polymer research (Yang, 2003).

Advanced Chemical Synthesis

  • Complex Organic Synthesis : Research by Brisdon et al. (2003) on the synthesis of main-group trifluoropropynyl organometallic compounds, using 1,1,1,3,3-pentafluoropropane, demonstrates the compound's role in the creation of novel fluorocarbon fragments. This has implications for the synthesis of complex organic and organometallic compounds (Brisdon, Crossley, Pritchard, Sadiq, & Warren, 2003).

Environmental Applications

  • Environmental Impact Studies : Smith et al. (1993) discussed 1,1,2,2,3-pentafluoropropane (related to 1,1,2,3,3-Pentachloro-1,2,3-trifluoropropane) as an alternative for R-11, a refrigerant. This highlights the environmental applications of such compounds in searching for eco-friendly alternatives to harmful chemicals (Smith, Ratanaphruks, Tufts, & Ng, 1993).

properties

IUPAC Name

1,1,2,3,3-pentachloro-1,2,3-trifluoropropane
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C3Cl5F3/c4-1(9,2(5,6)10)3(7,8)11
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DIVFMHLKEVWYPD-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C(C(F)(Cl)Cl)(C(F)(Cl)Cl)(F)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C3Cl5F3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50503091
Record name 1,1,2,3,3-Pentachloro-1,2,3-trifluoropropane
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50503091
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

270.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1,1,2,3,3-Pentachloro-1,2,3-trifluoropropane

CAS RN

1652-74-0
Record name 1,1,2,3,3-Pentachloro-1,2,3-trifluoropropane
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50503091
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
1,1,2,3,3-Pentachloro-1,2,3-trifluoropropane

Citations

For This Compound
1
Citations
A Toropov, A Toropova - Journal of Molecular Structure: THEOCHEM, 2004 - Elsevier
Nearest Neighboring Code (NNC) of given vertex in molecular graph is a topological and chemical invariant. Numerical value of the NNC k of given kth vertex is mathematical function …
Number of citations: 16 www.sciencedirect.com

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